molecular formula C14H17Cl2NO4 B558719 Boc-3,4-dichloro-D-phenylalanine CAS No. 114873-13-1

Boc-3,4-dichloro-D-phenylalanine

Cat. No. B558719
CAS RN: 114873-13-1
M. Wt: 334.2 g/mol
InChI Key: UGZIQCCPEDCGGN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,4-dichloro-D-phenylalanine is a type of amino acid used in peptide synthesis . It has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . This compound is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo [4,3-a]piperazine amides, which act as dipeptidyl peptidase IV inhibitors and antidiabetic agents .


Molecular Structure Analysis

The SMILES string of Boc-3,4-dichloro-D-phenylalanine is CC(C)(C)OC(=O)NC@Hc(Cl)c1)C(O)=O . The InChI is 1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 .


Chemical Reactions Analysis

Boc-3,4-dichloro-D-phenylalanine is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

Boc-3,4-dichloro-D-phenylalanine has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . It is a combustible solid . The flash point is not applicable .

Scientific Research Applications

Synthesis and Characterization

“Boc-3,4-dichloro-D-phenylalanine” is a derivative of phenylalanine, an amino acid that is one of the building blocks of proteins . It can be synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . The synthesized compounds can be characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .

Antimicrobial Activity

Some derivatives of phenylalanine, including “Boc-3,4-dichloro-D-phenylalanine”, have shown antimicrobial activity . They have been found to be active against Microsporum gypsuem and Candida albicans . Some of these compounds also showed antibacterial activities .

Antioxidant Activity

“Boc-3,4-dichloro-D-phenylalanine” and its derivatives have been found to exhibit antioxidant activity . They have shown good activity for DPPH scavenging and ABTS assay methods . Some of these compounds also act as metal chelating ligands with Fe2+ ions .

Phenylpropanoid Pathway

Phenylalanine ammonia lyase (PAL) is a key enzyme regulating the biosynthesis of the compounds of the phenylpropanoid pathway . “Boc-3,4-dichloro-D-phenylalanine” could potentially play a role in this pathway, contributing to the production of secondary metabolites .

Nanomedicine

Molecules based on the Phe-Phe motif, which includes “Boc-3,4-dichloro-D-phenylalanine”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms . The self-assembled nanostructures of these compounds have been characterized and studied for their potential applications .

Peptide Self-Assembly

The Phe-Phe motif, which includes “Boc-3,4-dichloro-D-phenylalanine”, is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This property has been exploited for various applications in nanomedicine .

Safety and Hazards

Boc-3,4-dichloro-D-phenylalanine is a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIQCCPEDCGGN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,4-dichloro-D-phenylalanine

CAS RN

114873-13-1
Record name 3,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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